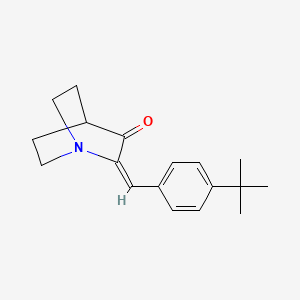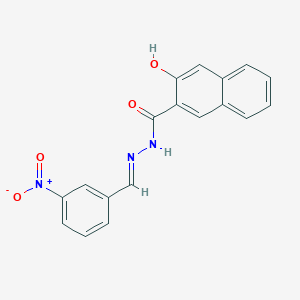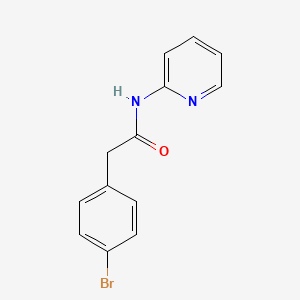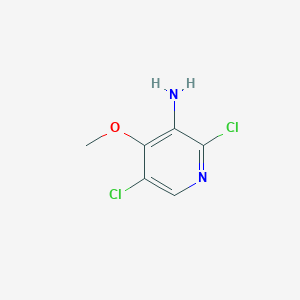
2-(4-tert-butylbenzylidene)quinuclidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinuclidine derivatives involves complex reactions where starting materials undergo transformations to yield the desired compound. For example, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds (Çolak et al., 2021).
Molecular Structure Analysis
The molecular structure and conformation of geometric isomers of quinuclidinone derivatives have been analyzed through crystal structure determination. These analyses reveal that the molecules exhibit trans and cis conformations around the double bond, with deformations in geometric and conformational parameters due to intramolecular strains and/or non-bonded interactions (Santini et al., 1994).
Scientific Research Applications
Catalytic Applications and Ligand Properties
Chiral Pharmaceutical Ingredients Preparation : Certain ligands related to "2-(4-tert-butylbenzylidene)quinuclidin-3-one" have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating high catalytic activities and enantioselectivities. These catalysts are practical for the efficient preparation of chiral pharmaceutical ingredients, showcasing the utility in synthesizing amino acid or secondary amine components (Imamoto et al., 2012).
Spin Interaction in Zinc Complexes : Research involving Schiff and Mannich bases related to "2-(4-tert-butylbenzylidene)quinuclidin-3-one" has provided insights into spin interactions within octahedral zinc complexes. These studies highlight the complex's potential in understanding magnetic coupling and electron transfer processes (Orio et al., 2010).
Biological Interactions and Pharmaceutical Applications
- DNA/Protein Binding and Anticancer Activity : Schiff base ligands bearing the "2-(4-tert-butylbenzylidene)quinuclidin-3-one" moiety have shown significant binding affinity towards DNA and proteins, indicating potential applications in anticancer therapies. These compounds have demonstrated effective anticancer activity through interactions with calf thymus DNA and bovine serum albumin, suggesting their role in targeting cancer cells (Mukhopadhyay et al., 2015).
Molecular Structure and Synthesis
- Molecular Structure Characterization : The molecular structures of the (Z) and (E) geometric isomers of "2-(2-phenylbenzylidene)-3-quinuclidinone" have been characterized, providing insights into the conformational dynamics and the influence of substituent positioning around the double bond. This research underlines the importance of molecular geometry in the chemical reactivity and physical properties of these compounds (Santini et al., 1995).
properties
IUPAC Name |
(2E)-2-[(4-tert-butylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-18(2,3)15-6-4-13(5-7-15)12-16-17(20)14-8-10-19(16)11-9-14/h4-7,12,14H,8-11H2,1-3H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNRNAOCQXKYEJ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3CCN2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-tert-butylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)


![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)